An In-depth Technical Guide to 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound with significant promise in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this molecule's core attributes. We will delve into a robust synthetic pathway, provide detailed experimental protocols, and present a thorough characterization profile. Furthermore, this guide will explore the biological relevance of the broader imidazo[1,2-a]pyridine scaffold, contextualizing the potential therapeutic value of this specific derivative.
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] This fused heterocyclic system is a key structural component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this core structure, underscoring its clinical significance.[1] The specific substitution pattern of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid, with its bromine, methyl, and carboxylic acid functionalities, presents a unique chemical entity with potential for novel biological interactions and as a versatile building block for further chemical elaboration.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| CAS Number | 1000845-67-9 |
| Appearance | Expected to be a solid |
| Purity | Commercially available up to 98% |
Synthetic Pathway and Experimental Protocols
The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be logically achieved through a two-step sequence starting from the key intermediate, 5-Bromo-6-methylpyridin-2-amine. This involves an initial cyclocondensation reaction to form the corresponding methyl ester, followed by hydrolysis to yield the final carboxylic acid. This approach is based on established methodologies for the synthesis of the imidazo[1,2-a]pyridine scaffold.[5]
Synthesis of the Key Precursor: 5-Bromo-6-methylpyridin-2-amine
A common method for the synthesis of this precursor involves the bromination of 6-methylpyridin-2-amine.
Experimental Protocol:
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To a solution of 6-methylpyridin-2-amine in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Step 1: Synthesis of Methyl 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
The cyclocondensation of 5-Bromo-6-methylpyridin-2-amine with methyl bromopyruvate is a direct and efficient method to construct the imidazo[1,2-a]pyridine core with the desired ester functionality at the 2-position.[5]
Experimental Protocol:
-
In a round-bottom flask, dissolve 5-Bromo-6-methylpyridin-2-amine in a suitable solvent such as ethanol or acetonitrile.
-
Add sodium bicarbonate (or another suitable base) to the mixture.
-
To this suspension, add a solution of methyl bromopyruvate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.
Causality Behind Experimental Choices:
-
The use of a base like sodium bicarbonate is crucial to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the starting amine and inhibit the cyclization.
-
Refluxing the reaction mixture provides the necessary activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization.
Step 2: Hydrolysis of Methyl 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard and high-yielding transformation.
Experimental Protocol:
-
Dissolve the methyl ester from the previous step in a mixture of a suitable alcohol (e.g., methanol or ethanol) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the alcohol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Causality Behind Experimental Choices:
-
The use of a hydroxide base is essential for the nucleophilic acyl substitution reaction that cleaves the ester bond.
-
Acidification is necessary to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the neutral carboxylic acid.
Caption: Synthetic workflow for 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Structural Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm). The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >160 ppm). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹), and C-Br stretching vibrations in the fingerprint region.
Potential Biological Activity and Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents. Derivatives have shown potent activity as:
-
Anticancer Agents: Many imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[3][6]
-
Anti-inflammatory Agents: The scaffold has been explored for the development of novel anti-inflammatory drugs, with some derivatives showing potent inhibition of key inflammatory mediators.[4]
-
Antimicrobial and Antiviral Agents: The versatility of the imidazo[1,2-a]pyridine core has led to the discovery of compounds with activity against a range of pathogens.[2]
The presence of a bromine atom on the 6-position of the ring system in the title compound can potentially enhance its biological activity through halogen bonding interactions with target proteins. The methyl group at the 5-position can influence the molecule's lipophilicity and steric profile, which can in turn affect its pharmacokinetic and pharmacodynamic properties. The carboxylic acid at the 2-position provides a handle for forming salts or for further derivatization to modulate solubility and other properties.
Caption: Potential mechanism of action for imidazo[1,2-a]pyridine derivatives.
Safety and Handling
As with any chemical compound, 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a promising heterocyclic compound that belongs to a class of molecules with proven therapeutic relevance. This technical guide has outlined a logical and robust synthetic pathway for its preparation and provided a framework for its comprehensive characterization. The diverse biological activities associated with the imidazo[1,2-a]pyridine scaffold suggest that this particular derivative warrants further investigation for its potential as a novel therapeutic agent or as a key building block in drug discovery programs.
References
-
Elterman, M. H. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 6-bromoimidazole [1.2A] pyridine-3-formamide.
- Google Patents. (n.d.). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2019). 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis. Tetrahedron Letters, 60(45), 151244.
- Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3201.
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]
- Mishra, A., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(33), 29699–29729.
-
PubChem. (n.d.). 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]
- Syam, Y., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
- Titi, M. A., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Biosciences and Medicines, 10(1), 1-13.
- Yasa, S., et al. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Journal of Biomolecular Structure & Dynamics, 39(9), 3276-3291.
- Zare-Zardini, H., et al. (2021). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Research in Pharmaceutical Sciences, 16(5), 489-501.
-
ResearchGate. (n.d.). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN115417869B - Synthesis method of 6-bromoimidazole [1.2A ] pyridine-3-formamide - Google Patents [patents.google.com]
